molecular formula C7H16O9S3 B025266 1,2,4-Tris(methanesulfonyloxy)butane CAS No. 108963-16-2

1,2,4-Tris(methanesulfonyloxy)butane

Cat. No. B025266
M. Wt: 340.4 g/mol
InChI Key: YJIUOKPKBPEIMF-UHFFFAOYSA-N
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Description

1,2,4-Tris(methanesulfonyloxy)butane is a chemical compound with the empirical formula C7H16O9S3 . It is used in proteomics research .


Molecular Structure Analysis

The 1,2,4-Tris(methanesulfonyloxy)butane molecule contains a total of 34 bonds. There are 18 non-H bonds, 6 multiple bonds, 9 rotatable bonds, 6 double bonds, and 3 sulfonate(s) . The molecular formula is C7H16O9S3 .


Physical And Chemical Properties Analysis

1,2,4-Tris(methanesulfonyloxy)butane is a solid at 20 degrees Celsius . Its molecular weight is 340.38 g/mol .

Scientific Research Applications

Photoredox Organocatalysis

This compound serves as a photoredox organocatalyst . It can facilitate chemical reactions under light irradiation, which is a growing field in green chemistry due to its potential for energy-efficient and environmentally friendly reactions.

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

properties

IUPAC Name

3,4-bis(methylsulfonyloxy)butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUOKPKBPEIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542478
Record name 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Tris(methanesulfonyloxy)butane

CAS RN

108963-16-2
Record name 2-[(Methanesulfonyl)oxy]butane-1,4-diyl dimethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,2,4-Tris(methanesulfonyloxy)butane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 18.1 ml of methanesulphonic acid in 45 ml of ethyl acetate was added dropwise within 2 hours under argon to a solution, cooled to 0-5° C., of 7.96 g of S-1,2,4-butanetriol and 33.5 ml of triethylamine in 90 ml of ethyl acetate. The white suspension was stirred at 0-5° C. for a further 2 hours and thereafter the suspension was filtered and the yellow filtrate was washed in succession with 75 ml of 1N hydrochloric acid, 75 ml of saturated NaHCO3 solution and 75ml of saturated NaCl solution. The organic phase was dried over Na2SO4, filtered and the filtrate was concentrated. 21.79 g of yellow oil were obtained.
Quantity
18.1 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
S-1,2,4-butanetriol
Quantity
7.96 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

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